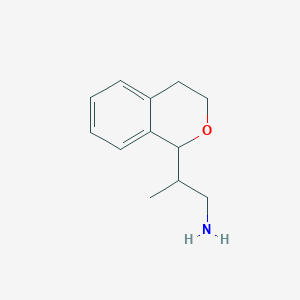![molecular formula C15H10O5 B2804456 2-(6-Oxobenzo[c]chromen-3-yl)oxyacetic acid CAS No. 307524-21-6](/img/structure/B2804456.png)
2-(6-Oxobenzo[c]chromen-3-yl)oxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-(6-Oxobenzo[c]chromen-3-yl)oxyacetic acid” is determined by its molecular formula, C15H10O5. Various spectroscopic techniques such as NMR and IR spectroscopy can be used to analyze the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 270.24 and a density of 1.4±0.1 g/cm3 . Its boiling point is 507.2±33.0 °C at 760 mmHg .Applications De Recherche Scientifique
Synthesis of Novel Compounds
Research has focused on synthesizing novel compounds based on the core structure of coumarin, such as triazole derivatives and chromene-2-one derivatives, demonstrating the versatility of coumarin-based compounds in chemical synthesis. These studies explore the synthesis routes and characterize the compounds using advanced analytical techniques, providing a foundation for further exploration of their potential applications (Mottaghinejad & Alibakhshi, 2018).
Material Science Applications
In material science, coumarin derivatives have been used to synthesize new aromatic polyamides with photosensitive properties. These polymers exhibit good thermal properties and increased solubility in various solvents, which is beneficial for creating flexible, transparent films. This research suggests potential applications in the development of photoresponsive materials (Nechifor, 2009).
Antineoplastic Activity
Several studies have investigated the antineoplastic (anti-cancer) activity of coumarin derivatives, identifying compounds with promising efficacy against human tumor cell lines. This highlights the potential of coumarin-based molecules in the development of new cancer therapies. Specific derivatives have shown significant activity, suggesting a new avenue for the design of antitumor agents (Gašparová et al., 2013).
Antimicrobial Activity
Coumarin derivatives have also been synthesized and evaluated for their antimicrobial properties. Research indicates that certain coumarin-based compounds exhibit good to excellent antimicrobial activity, which could lead to the development of new antibacterial and antifungal agents (Banothu & Bavanthula, 2012).
Synthesis of Hybrid Molecules
The creation of indole-coumarin hybrids has shown improved biological activity and selectivity, with potential applications in drug development. These hybrids have been evaluated for their anticancer properties and their ability to interact with biological targets such as the Bcl-2 gene, which plays a critical role in tumorigenesis (Kamath et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
2-(6-oxobenzo[c]chromen-3-yl)oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-14(17)8-19-9-5-6-11-10-3-1-2-4-12(10)15(18)20-13(11)7-9/h1-7H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWOHWRZIZVLTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC(=O)O)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid](/img/structure/B2804373.png)
![Ethyl 4-[[2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]benzoate](/img/structure/B2804374.png)
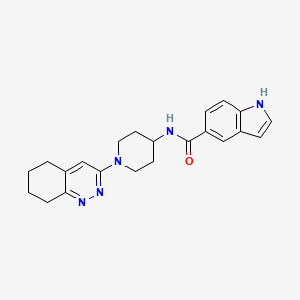
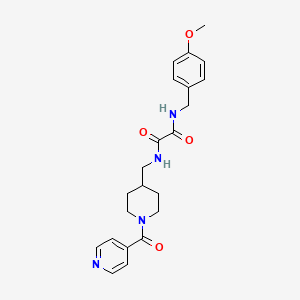
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2804384.png)

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide](/img/structure/B2804386.png)
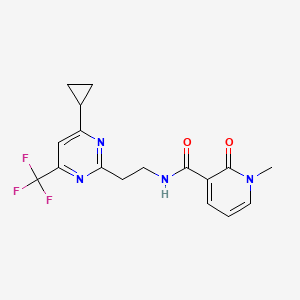
![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2804388.png)
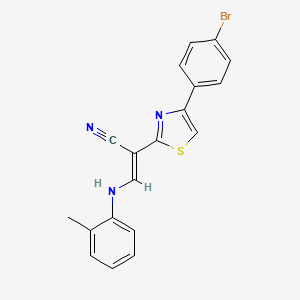
![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2804391.png)
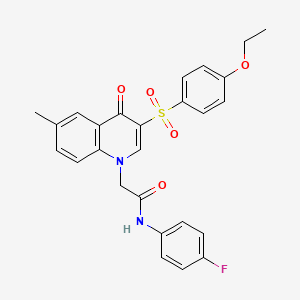
![methyl 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)benzoate](/img/structure/B2804393.png)
